molecular formula C20H22O5 B14642865 (6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate CAS No. 54472-56-9

(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate

Cat. No.: B14642865
CAS No.: 54472-56-9
M. Wt: 342.4 g/mol
InChI Key: OLNOIZQYSYHFMM-UHFFFAOYSA-N
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Description

(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate is a chemical compound with the molecular formula C20H22O5 It is characterized by the presence of a benzodioxole ring and an ethoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate typically involves the esterification of (6-Propyl-1,3-benzodioxol-5-yl)methanol with 4-ethoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (6-Propyl-1,3-benzodioxol-5-yl)methyl benzoate
  • (6-Propyl-1,3-benzodioxol-5-yl)methyl 4-methoxybenzoate
  • (6-Propyl-1,3-benzodioxol-5-yl)methyl 4-hydroxybenzoate

Uniqueness

(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate is unique due to the presence of both a benzodioxole ring and an ethoxybenzoate group, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

54472-56-9

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(6-propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate

InChI

InChI=1S/C20H22O5/c1-3-5-15-10-18-19(25-13-24-18)11-16(15)12-23-20(21)14-6-8-17(9-7-14)22-4-2/h6-11H,3-5,12-13H2,1-2H3

InChI Key

OLNOIZQYSYHFMM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1COC(=O)C3=CC=C(C=C3)OCC)OCO2

Origin of Product

United States

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